molecular formula C17H12ClFO4 B5312294 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one

3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one

Cat. No. B5312294
M. Wt: 334.7 g/mol
InChI Key: PIURPIWMOVRWBZ-HNQUOIGGSA-N
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Description

The compound 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one is a synthetic organic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one is not fully understood. However, it is thought to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor kappa B (NF-κB) signaling pathway. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one in lab experiments is its potential to inhibit inflammation and cancer development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways it targets. Another direction is to explore its potential as a drug candidate for the treatment of inflammatory and cancerous diseases. Additionally, its potential for use in combination therapies with other drugs should be investigated.

Synthesis Methods

The synthesis of 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one involves the reaction of 6-chloro-4H-1,3-benzodioxin-8-ol and 5-fluoro-2-hydroxybenzaldehyde in the presence of a base and a catalyst. The resulting compound is then subjected to a Claisen-Schmidt condensation reaction with propenone to yield the final product.

Scientific Research Applications

The compound 3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(E)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO4/c18-12-5-10(17-11(6-12)8-22-9-23-17)1-3-15(20)14-7-13(19)2-4-16(14)21/h1-7,21H,8-9H2/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIURPIWMOVRWBZ-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=CC(=O)C3=C(C=CC(=C3)F)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C/C(=O)C3=C(C=CC(=C3)F)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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